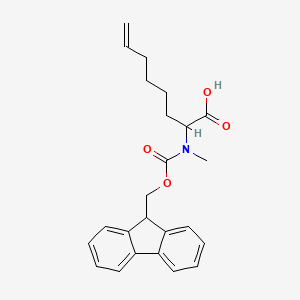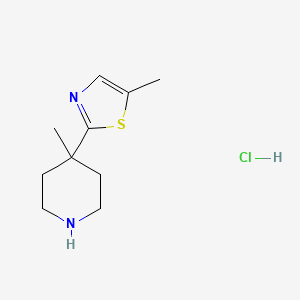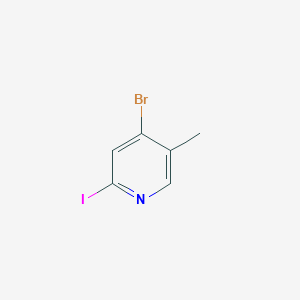![molecular formula C19H15N3O B12302988 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol CAS No. 915410-98-9](/img/structure/B12302988.png)
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol is a complex organic compound that features both indole and pyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol typically involves multi-step organic reactions. One common approach is the coupling of an indole derivative with a pyridine derivative under specific reaction conditions. The process may involve:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Coupling Reaction: The indole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted indole and pyridine derivatives, which can be further utilized in different applications.
科学研究应用
Chemistry
In chemistry, 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science, nanotechnology, and catalysis.
作用机制
The mechanism of action of 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in various biological effects.
Molecular Targets and Pathways
Proteins: The compound can bind to receptor proteins, altering their conformation and activity.
Enzymes: It can inhibit or activate enzymes involved in critical metabolic pathways.
Pathways: The modulation of signaling pathways, such as the MAPK/ERK pathway, can lead to changes in cell proliferation, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 3-(1H-Indol-3-yl)-5-[(pyridin-2-yl)amino]phenol
- 3-(1H-Indol-5-yl)-5-[(pyridin-4-yl)amino]phenol
- 3-(1H-Indol-4-yl)-5-[(pyridin-2-yl)amino]phenol
Uniqueness
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research.
属性
CAS 编号 |
915410-98-9 |
|---|---|
分子式 |
C19H15N3O |
分子量 |
301.3 g/mol |
IUPAC 名称 |
3-(1H-indol-4-yl)-5-(pyridin-3-ylamino)phenol |
InChI |
InChI=1S/C19H15N3O/c23-16-10-13(17-4-1-5-19-18(17)6-8-21-19)9-15(11-16)22-14-3-2-7-20-12-14/h1-12,21-23H |
InChI 键 |
OSDZVBKVJAPGEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC(=CC(=C3)O)NC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)
![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)
![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)

![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)



![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)

